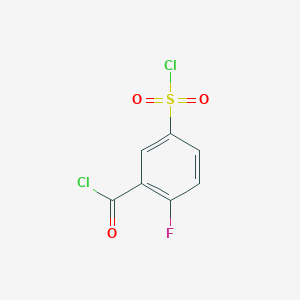
5-(Chlorosulfonyl)-2-fluorobenzoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Chlorosulfonyl)-2-fluorobenzoyl chloride is an organic compound that features both chlorosulfonyl and fluorobenzoyl functional groups
Méthodes De Préparation
The synthesis of 5-(Chlorosulfonyl)-2-fluorobenzoyl chloride typically involves the chlorosulfonation of 2-fluorobenzoic acid. The reaction is carried out by treating 2-fluorobenzoic acid with chlorosulfonic acid, resulting in the formation of the desired product. The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
5-(Chlorosulfonyl)-2-fluorobenzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonates, and sulfonothioates, respectively.
Hydrolysis: In the presence of water, the chlorosulfonyl group can hydrolyze to form sulfonic acids and hydrochloric acid.
Reduction: The compound can be reduced to form the corresponding sulfonyl fluoride or sulfonamide, depending on the reducing agent used.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), nucleophiles (e.g., amines, alcohols), and reducing agents (e.g., lithium aluminum hydride). The major products formed from these reactions are sulfonamides, sulfonates, and sulfonothioates.
Applications De Recherche Scientifique
5-(Chlorosulfonyl)-2-fluorobenzoyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It is employed in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 5-(Chlorosulfonyl)-2-fluorobenzoyl chloride involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparaison Avec Des Composés Similaires
Similar compounds to 5-(Chlorosulfonyl)-2-fluorobenzoyl chloride include:
Chlorosulfonyl isocyanate: Known for its use in organic synthesis, particularly in the preparation of β-lactams and other nitrogen-containing compounds.
5-(Chlorosulfonyl)-2-fluorobenzoic acid: Another compound with similar functional groups, used in organic synthesis and as a building block for more complex molecules.
Propriétés
Formule moléculaire |
C7H3Cl2FO3S |
|---|---|
Poids moléculaire |
257.07 g/mol |
Nom IUPAC |
5-chlorosulfonyl-2-fluorobenzoyl chloride |
InChI |
InChI=1S/C7H3Cl2FO3S/c8-7(11)5-3-4(14(9,12)13)1-2-6(5)10/h1-3H |
Clé InChI |
ZWUQWZVVOSHHEZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1S(=O)(=O)Cl)C(=O)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![benzyl[(5,6-dihydro-2H-pyran-3-yl)methyl]amine](/img/structure/B13219314.png)

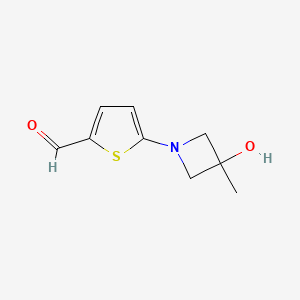

![Ethyl 2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13219333.png)


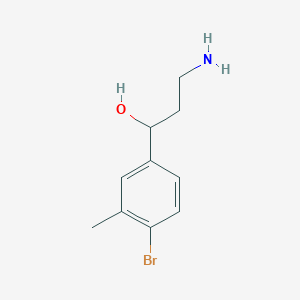
![{1-[2-amino-1-(1H-pyrazol-3-yl)ethyl]cyclobutyl}methanol](/img/structure/B13219344.png)
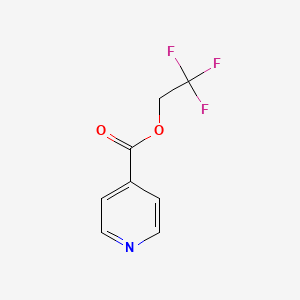
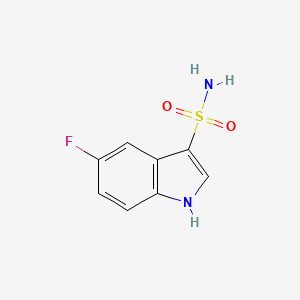
![2-amino-N-ethyl-4-methyl-N-[(2-methylphenyl)methyl]pentanamide](/img/structure/B13219371.png)
